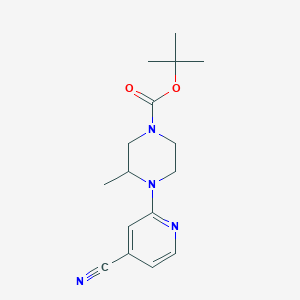

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-12-11-19(15(21)22-16(2,3)4)7-8-20(12)14-9-13(10-17)5-6-18-14/h5-6,9,12H,7-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIBBNTYFATXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=CC(=C2)C#N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the cyanopyridine moiety: This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanating agent.

Introduction of the piperazine ring: The cyanopyridine intermediate is then reacted with a piperazine derivative under appropriate conditions to form the piperazine ring.

Addition of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a pharmacological agent.

Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine vs. Piperidine Derivatives

- Tert-butyl 4-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate (): Core: Piperidine (6-membered ring with one nitrogen) vs. piperazine (6-membered ring with two nitrogens). Substituent Linkage: Pyridyl group attached via an ether (-O-) bridge instead of a direct bond. Impact: Piperidine lacks the second nitrogen, reducing hydrogen-bonding capacity and basicity.

Stereochemical Variations

- (3S)-tert-Butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate (): Configuration: Stereospecific 3S-methyl group vs. unspecified stereochemistry in the target compound. Substituent: 6-Aminopyridin-3-yl (electron-donating NH₂) vs. 4-cyanopyridin-2-yl (electron-withdrawing CN). Impact: The amino group enhances hydrogen-bond donor capacity, while the cyano group increases electrophilicity.

Substituent Modifications

Pyridyl Substituent Variations

Heterocyclic Ring Replacements

- tert-Butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate ():

- Ring : Pyrimidine (6-membered, two nitrogens) vs. pyridine (6-membered, one nitrogen).

- Substituent : Ethoxy group at pyrimidin-4-yl increases lipophilicity.

- Impact : Pyrimidine’s dual nitrogen atoms may enhance binding to targets requiring complementary hydrogen-bond acceptors.

Physicochemical and Pharmacological Implications

- Electron-Withdrawing vs. Electron-Donating Groups: Cyano (CN) and trifluoromethyl (CF₃) groups reduce electron density, enhancing metabolic stability and resistance to oxidation .

- Ring Size and Nitrogen Content :

Biological Activity

Tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate (CAS Number: 884507-31-7) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound exhibits its biological effects primarily through interactions with various molecular targets, including receptors and enzymes involved in cell signaling pathways. Notably, it has been shown to inhibit certain kinases and metalloproteinases, which are crucial in cancer metastasis and progression.

Key Mechanisms:

- Inhibition of Kinases : The compound has demonstrated inhibitory effects on various kinases, which play pivotal roles in cell proliferation and survival.

- Matrix Metalloproteinase Inhibition : It shows significant activity against matrix metalloproteinase-2 (MMP-2) and MMP-9, which are implicated in tumor invasion and metastasis .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibited potent inhibitory effects on cancer cell lines, particularly:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (non-cancer) | 2.5 | Low |

The selectivity index indicates a favorable therapeutic window, suggesting that the compound preferentially targets cancerous cells over normal cells .

Case Studies

- Study on Triple-Negative Breast Cancer (TNBC) :

- Effect on Apoptosis :

Pharmacodynamics and Toxicology

Pharmacodynamic studies reveal that the compound not only inhibits cell proliferation but also induces apoptosis through modulation of key signaling pathways associated with cancer progression. However, its off-target effects necessitate further investigation into its safety profile.

Toxicity Profile

Preliminary toxicity assessments indicate a relatively low toxicity profile at therapeutic doses; however, comprehensive toxicological studies are required to establish safety margins for clinical use.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl 4-(4-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate?

- Methodological Answer : A common approach involves coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling under microwave irradiation (100°C, 3 hours) between tert-butyl piperazine derivatives and boronic esters can introduce the cyanopyridinyl moiety. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) typically yields the product with >90% purity . Key intermediates like tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate are critical for regioselective functionalization .

Q. How is the compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard. For instance, ¹H NMR (400 MHz, CDCl₃) of analogous compounds shows distinct peaks for the tert-butyl group (δ ~1.46 ppm, singlet) and aromatic protons (δ 8.33–7.01 ppm). X-ray data (e.g., triclinic crystal system, P1 space group) confirm bond lengths (C–N: ~1.34 Å) and angles (α: 88.85°), critical for validating stereochemistry .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability tests (TGA/DSC) indicate decomposition above 200°C. Storage at –20°C under inert atmosphere (N₂/Ar) in amber vials prevents degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can conflicting NMR data for regiochemical isomers be resolved during synthesis?

- Methodological Answer : Contradictions arise from overlapping peaks in aromatic regions. Use 2D NMR (COSY, HSQC) to assign protons: the cyanopyridinyl group shows distinct coupling patterns (e.g., J = 6.8 Hz for vicinal protons). Computational modeling (DFT) can predict chemical shifts, while NOESY confirms spatial proximity of substituents .

Q. What reaction conditions optimize yield in palladium-catalyzed cross-couplings?

- Methodological Answer : Screening ligands (e.g., triphenylphosphine vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) is critical. For example, tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol (3:1 v/v) at 100°C achieves 91% yield. Microwave irradiation reduces side reactions compared to conventional heating .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Methodological Answer : The tert-butyl group reduces nucleophilic substitution rates at the piperazine nitrogen. Kinetic studies (monitored via LCMS) show slower alkylation compared to unsubstituted piperazines. Computational docking (e.g., MOE software) quantifies steric effects using Tolman cone angles .

Q. What strategies validate biological target engagement in vitro?

- Methodological Answer : Use fluorescence polarization assays or SPR to measure binding affinity (Kd) to targets like kinases. For example, competitive binding assays with ATP-analog probes (e.g., ADP-Glo™) quantify inhibition. Confocal microscopy can track cellular uptake using fluorophore-tagged derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.